6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-morpholin-4-yl-N-(7H-purin-6-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O2/c23-14(21-13-11-12(18-7-17-11)19-8-20-13)9-5-10(16-6-15-9)22-1-3-24-4-2-22/h5-8H,1-4H2,(H2,17,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMRIXWVNMGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Ring
The pyrimidine scaffold is constructed via cyclization reactions. A common approach involves Gewald synthesis or chloropyrimidine intermediates :
- Example Protocol (Source) :
- Orotic acid (116) is treated with phosphorus oxychloride to form acyl chloride 117 .
- Reaction with primary amines (e.g., N-methylphenethylamine) yields amides 118a–k .
- Regioselective substitution of dichloropyrimidine 126 with morpholine under microwave irradiation (160°C, 4 h) introduces the morpholino group.
Carboxamide Functionalization
The carboxamide group is introduced via amide coupling or nucleophilic aromatic substitution (SNAr) :
Synthesis of the 9H-Purin-6-yl Amine Fragment
Purine Ring Construction
The purine core is synthesized via imidazole cyclization or Chan–Lam coupling :
Morpholino Substitution at Position 6
- Nucleophilic Aromatic Substitution :
Convergent Coupling of Pyrimidine and Purine Moieties
Amide Bond Formation
The final step involves coupling the pyrimidine-4-carboxylic acid 19 with 9H-purin-6-amine:
Optimization Challenges
- Regioselectivity : Competing reactions at N7/N9 of purine require careful pH control.
- Purification : HPLC-MS or silica gel chromatography resolves diastereomers/byproducts.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
This reaction dominates the synthesis of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide derivatives. Key steps include:
-
Base-catalyzed displacement of chlorine at purine C6 with morpholine ().
-
Regioselective substitution at purine C2 using amines under microwave-assisted conditions ( ).
Table 1: Representative S<sub>N</sub>Ar Reactions
Chan-Lam Coupling for N9 Functionalization
N9-aryl derivatives are synthesized via copper-catalyzed cross-coupling:
-
Reagents : Aryl boronic acids, Cu(OAc)<sub>2</sub>, pyridine ( ).
-
Key observation : N9 isomers dominate (>7:1 selectivity) due to steric preferences ( ).
Table 2: Chan-Lam Coupling Examples
*IC<sub>50</sub> values against YTHDC1 ( )
Amide Coupling Reactions
The pyrimidine-4-carboxamide group undergoes selective modifications:
-
Ester hydrolysis : 4-Carbethoxy intermediates converted to carboxylic acids using LiOH/THF/H<sub>2</sub>O ( ).
-
Amide formation : HATU-mediated coupling with amines (e.g., cyclopropylamine) improves binding to kinase targets ( ).
Table 3: Amide Modification Impact on Bioactivity
| R Group | Target Protein | K<sub>D</sub> (nM) | ΔActivity vs Parent | Source |
|---|---|---|---|---|
| Cyclopropylmethyl | NAPE-PLD | 72 | 10x ↑ | |
| Pyridin-3-ylmethyl | Adenosine A3 receptor | 890 | 3x ↓ |
Halogenation and Cross-Coupling
Electrophilic substitution enables further derivatization:
-
6-Ethynylation : Sonogashira alkynylation with terminal alkynes forms rigid analogs ( ).
-
Palladium-catalyzed amination : Introduces morpholine/pyrrolidine groups at pyrimidine C4 ( ).
Conformational Restriction Strategies
Key approaches to enhance target selectivity:
-
Methylene bridge insertion : Between purine N9 and aryl groups improves YTHDC1 binding (IC<sub>50</sub> from 306 μM → 37 μM) ( ).
-
Cyclopropane incorporation : At amide side chains boosts metabolic stability (t<sub>1/2</sub> ↑ 2.4x in microsomes) ( ).
Critical Reaction Insights
-
Microwave acceleration reduces S<sub>N</sub>Ar reaction times from days to hours ( ).
-
N9 vs N7 alkylation selectivity depends on base strength (K<sub>2</sub>CO<sub>3</sub> > Et<sub>3</sub>N) ( ).
-
Chlorine at purine C2 enhances hydrogen bonding with Ser362 in YTHDC1 (K<sub>D</sub> ↓ 8x vs non-halogenated analogs) ( ).
This reactivity profile establishes this compound as a versatile scaffold for developing kinase inhibitors and epigenetic modulators, with structure-activity relationships well-characterized across multiple studies .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a therapeutic agent in treating hormone-dependent cancers. Its structure allows it to act as an inhibitor of estrogen sulfotransferase, an enzyme crucial for the metabolism of estrogens. By inhibiting this enzyme, the compound may influence estrogen-related pathways, making it a candidate for research in hormone-related therapies.
In cancer research, 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that derivatives of this compound exhibit significant cytotoxic activity, with IC50 values ranging from 3 to 39 µM across different models.
Case Study: Cytotoxicity Evaluation
A study involving the evaluation of this compound against several cancer cell lines demonstrated promising results:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer)
- Results : The compound exhibited significant inhibition of cell proliferation and induced apoptosis in these cell lines.
Antiviral Properties
Emerging research suggests that compounds similar to this compound may possess antiviral properties. For instance, derivatives have been proposed as potential antiviral agents due to their ability to interfere with viral replication mechanisms.
Antimicrobial Activity
The compound's structural characteristics also lend themselves to antimicrobial applications. Pyrimidine derivatives, including this compound, have been studied for their effectiveness against various microbial strains. Research has indicated that certain derivatives demonstrate notable antibacterial activity against pathogens such as E. coli and S. aureus.
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Activity Type | Notable Pathogens Targeted |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Other Pyrimidine Derivatives | Antiviral | Various viral strains |
Future Directions and Research Opportunities
The multifaceted applications of this compound indicate its potential in drug development across various therapeutic areas:
- Hormone-dependent Cancers : Continued exploration into its role as an estrogen sulfotransferase inhibitor.
- Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutics.
- Novel Derivatives : Synthesizing new derivatives to enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular processes and signaling pathways, leading to therapeutic effects . The compound’s effects on apoptosis induction, mitochondrial potential, and accumulation of reactive oxygen species have been studied in the context of its anti-tumor activity .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Morpholino Group: Present in the target compound, 14b, 7a, 26g, and Compound. This group improves water solubility and stabilizes interactions with polar residues in target proteins .
- Aryl Substituents: 14b and 7a feature bulky aryl groups (e.g., benzamidophenyl, dimethylphenyl) at the 9-position, which may enhance hydrophobic binding but reduce metabolic stability . Compound substitutes a fluorophenyl group at the 2-position, introducing electronegativity that could improve membrane permeability and bioavailability compared to non-fluorinated analogs .
- Pyrimidine-4-carboxamide vs.
Physicochemical Properties
- Melting Points: 14b (273–275°C) and 7a (256–258°C) exhibit higher melting points than simpler purines, likely due to intermolecular hydrogen bonding from carboxamide and morpholino groups .
- Spectroscopic Signatures :
Biological Activity
6-Morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, also known as PHA-767491, is a heterocyclic compound that has garnered attention in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the fusion of purine and pyrimidine rings, which contributes to its biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 284.31 g/mol. The presence of the morpholino group enhances its solubility and bioavailability.
This compound primarily acts as an antagonist at adenosine receptors (A1, A3) and inhibits checkpoint kinase 1 (CHK1). These actions lead to modulation of several biochemical pathways:
- Adenosine Receptor Antagonism : By blocking adenosine receptors, the compound can influence cellular signaling pathways involved in proliferation and apoptosis.
- CHK1 Inhibition : CHK1 plays a crucial role in DNA damage response; its inhibition can sensitize cancer cells to chemotherapeutic agents.
Antitumoral Activity
Research indicates that this compound exhibits significant antitumoral properties. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 8.0 | Cell cycle arrest |
| HCT116 | 3.5 | Synergistic effects with fludarabine |
In vivo studies have shown that this compound can reduce tumor growth in xenograft models, suggesting its potential for cancer therapy .
Other Biological Activities
Beyond antitumor effects, the compound has been investigated for other biological activities:
- Anti-inflammatory Effects : Its antagonistic action on adenosine receptors may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative conditions due to modulation of adenosine signaling pathways.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of N-(9H-purin-6-yl) compounds, including this compound. Results indicated significant activity across multiple cancer cell lines with IC values ranging from 3 to 39 µM .
- Combination Therapy : In combination with fludarabine, the compound demonstrated enhanced cytotoxicity in vitro and in vivo, indicating its potential role in combination therapies for leukemia .
Q & A
Q. What are the common synthetic routes for 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including palladium-catalyzed coupling for aryl group introduction and nucleophilic substitutions to attach morpholino and purine moieties. Key optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
- Solvent systems : Polar aprotic solvents like 1,4-dioxane improve reaction homogeneity, while aqueous phases aid in Suzuki-Miyaura couplings .
- Temperature control : Microwave-assisted synthesis reduces reaction times and improves yields compared to conventional heating .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) of intermediates and final products .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural assignments, with chemical shifts (e.g., δ ~8.5 ppm for purine protons) resolving regioisomeric ambiguities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies byproducts .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Absorbance bands (e.g., ~1650 cm⁻¹ for carboxamide C=O) confirm functional group integrity .
Q. What are the solubility and stability profiles of this compound under various conditions, and how do functional groups influence these properties?
- Solubility : Moderate solubility in DMSO and DMF due to the carboxamide and morpholino groups; limited aqueous solubility (logP ~2.5) necessitates formulation with co-solvents like PEG-400 .
- Stability : Sensitive to prolonged exposure to light or acidic conditions (pH < 4), leading to hydrolysis of the morpholino-pyrimidine bond. Stability in neutral buffers (pH 7.4) at 4°C exceeds 30 days .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?
- Core modifications : Systematic substitution of the purine (e.g., 6-NH₂ vs. 6-OH) or pyrimidine (e.g., morpholino vs. piperazine) moieties to assess kinase inhibition selectivity .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses in ATP-binding pockets of target kinases (e.g., PI3K, mTOR) .
- Bioisosteric replacements : Replacing the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay systems?
- Orthogonal assays : Cross-validate kinase inhibition data using radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) assays to rule out assay-specific artifacts .
- Kinase profiling panels : Screen against panels of 50+ kinases to identify off-target effects contributing to variability .
- Cellular context : Compare activity in cell lines with differential expression of efflux pumps (e.g., MDR1) to assess permeability limitations .
Q. What computational approaches are suitable for predicting binding interactions between this compound and potential biological targets?
- Molecular docking : Use Glide (Schrödinger) or GOLD to model interactions with kinase catalytic domains, prioritizing residues (e.g., hinge region) critical for ATP mimicry .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon mutations (e.g., gatekeeper mutations in kinases) .
- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can in vitro findings be translated to in vivo models while addressing pharmacokinetic challenges?
- ADME profiling : Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min in human hepatocytes) and plasma protein binding (e.g., >90% bound) to predict bioavailability .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and prolong half-life in rodent models .
- Toxicology screens : Monitor liver enzyme (ALT/AST) levels and body weight changes in 28-day repeat-dose studies .
Q. What experimental controls and validation methods are critical when investigating off-target effects in kinase inhibition studies?
- Negative controls : Include inactive enantiomers or structurally related inactive compounds (e.g., 6-morpholino-pyrimidine without the purine moiety) .
- Genetic knockdowns : Use siRNA or CRISPR-Cas9 to silence target kinases and confirm phenotype rescue .
- Thermodynamic profiling : Measure binding kinetics (kₒₙ/kₒff) via surface plasmon resonance (SPR) to distinguish specific vs. nonspecific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
